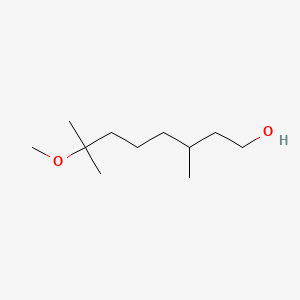

7-Methoxy-3,7-dimethyloctan-1-ol

Description

Overview of 7-Methoxy-3,7-dimethyloctan-1-ol within the Context of Branched Ether-Alcohols

This compound is a specific branched ether-alcohol with a defined molecular structure. uni.lu Its IUPAC name precisely describes the arrangement of its functional groups: a methoxy (B1213986) group and a methyl group are attached to the seventh carbon, another methyl group is on the third carbon, and a primary alcohol (hydroxyl group) is located at the first carbon of the octanol (B41247) chain.

The structure combines a hydrophilic alcohol head with a bulky, largely hydrophobic carbon chain that also contains an ether linkage. This bifunctional nature makes it an interesting subject for studying structure-property relationships in organic chemistry.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₁H₂₄O₂ uni.lu |

| IUPAC Name | This compound uni.lu |

| InChI | InChI=1S/C11H24O2/c1-10(7-9-12)6-5-8-11(2,3)13-4/h10,12H,5-9H2,1-4H3 uni.lu |

| InChIKey | HAGATCKFXSBCCQ-UHFFFAOYSA-N uni.lu |

| Monoisotopic Mass | 188.17763 Da uni.lu |

| SMILES | CC(CCCC(C)(C)OC)CCO uni.lu |

Structural Diversity and Isomeric Considerations in the Dimethyloctanol Series

The dimethyloctanol series is rich in structural isomers, which are molecules that share the same molecular formula (in this case, C₁₀H₂₂O for the parent dimethyloctanols) but differ in the arrangement of their atoms. nist.gov This diversity arises from variations in the positions of the two methyl groups and the hydroxyl group along the eight-carbon chain. For example, 3,7-dimethyloctan-1-ol (B75441) and 2,2-dimethyloctan-1-ol are positional isomers. nist.govnih.gov

Furthermore, the presence of chiral centers (carbon atoms attached to four different groups) leads to stereoisomerism (enantiomers and diastereomers). 3,7-Dimethyloctan-1-ol, for instance, has a chiral center at the third carbon, meaning it can exist as (R)- and (S)-enantiomers. nist.gov This isomeric complexity is crucial as different isomers can exhibit distinct biological activities and physical properties.

Table 2: Examples of Isomers in the Dimethyloctanol Series

| Compound Name | Molecular Formula | CAS Number | Key Structural Features |

|---|---|---|---|

| 3,7-Dimethyloctan-1-ol | C₁₀H₂₂O | 106-21-8 | Primary alcohol; methyl groups at C3 and C7. nist.govchemicalbook.com |

| 3,7-Dimethyloctan-3-ol | C₁₀H₂₂O | 78-69-3 | Tertiary alcohol; hydroxyl and methyl at C3, another methyl at C7. solubilityofthings.com |

| 2,2-Dimethyloctan-1-ol | C₁₀H₂₂O | 2370-14-1 | Primary alcohol; two methyl groups at C2. nih.gov |

Research Landscape of Related Methoxy-Functionalized Octane (B31449) Derivatives

The study of this compound is informed by the extensive research conducted on its close structural relatives, which often share similar synthetic pathways or applications.

7-Methoxy-3,7-dimethyloctan-2-ol (B1581215), commonly known by the trade name Osyrol, is a significant compound, particularly in the field of perfumery. chemicalbook.comchemicalbook.com It is valued for its sandalwood-like odor with floral and woody notes. chemicalbook.com Academic research on Osyrol often focuses on its synthesis. usfca.edu One established method involves a multi-step process starting from dihydromyrcene (B1198221), which undergoes hydrochlorination, methoxylation, and epoxidation, followed by hydrogenation to yield the final alcohol. chemicalbook.comchemicalbook.comscentree.co

The molecule contains two asymmetric carbons, meaning it can exist as a mixture of four different isomers. scentree.co This stereochemical complexity is a subject of academic interest, as the olfactory properties of each isomer can differ. Research has also explored its toxicological and dermatological properties for safe use as a fragrance ingredient. nih.gov

Table 3: Chemical Identification of 7-Methoxy-3,7-dimethyloctan-2-ol (Osyrol)

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₁H₂₄O₂ chemicalbook.comscentree.co |

| CAS Number | 41890-92-0 chemicalbook.comchemicalbook.com |

| Synonyms | Osyrol, Acsantol, Sandal octanol scentree.cothegoodscentscompany.com |

| Odor Profile | Sandalwood, floral, woody. chemicalbook.com |

| Key Research Areas | Fragrance chemistry, organic synthesis, toxicology. usfca.edunih.gov |

7-Methoxy-3,7-dimethyloctanal (B1584254), also known as Methoxycitronellal, is another important related derivative. nih.govnist.gov Structurally, it differs from the subject alcohol by having an aldehyde functional group (-CHO) at the C1 position instead of a hydroxyl group. This compound is a valuable research subject due to its unique combination of an aldehyde and a methoxy group on a branched carbon chain.

In organic synthesis, it can serve as a precursor for other molecules; for example, the aldehyde group can be reduced to a primary alcohol to form this compound. It is also used in the fragrance industry for its fresh, green, and floral scent. chemicalbook.comechemi.com Research into its synthesis often involves the oxidation of a corresponding alcohol intermediate.

Table 4: Chemical Identification of 7-Methoxy-3,7-dimethyloctanal (Methoxycitronellal)

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂O₂ nih.govnist.gov |

| CAS Number | 3613-30-7 nih.govnist.gov |

| Synonyms | Methoxycitronellal, Hydroxycitronellal (B85589) methyl ether. nih.govnist.gov |

| Odor Profile | Fresh, green, floral. chemicalbook.comechemi.com |

| Key Research Areas | Organic synthesis, fragrance chemistry. chemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

38376-28-2 |

|---|---|

Molecular Formula |

C11H24O2 |

Molecular Weight |

188.31 g/mol |

IUPAC Name |

7-methoxy-3,7-dimethyloctan-1-ol |

InChI |

InChI=1S/C11H24O2/c1-10(7-9-12)6-5-8-11(2,3)13-4/h10,12H,5-9H2,1-4H3 |

InChI Key |

HAGATCKFXSBCCQ-UHFFFAOYSA-N |

SMILES |

CC(CCCC(C)(C)OC)CCO |

Canonical SMILES |

CC(CCCC(C)(C)OC)CCO |

Other CAS No. |

38376-28-2 |

Origin of Product |

United States |

Synthetic Methodologies for Methoxy Substituted Dimethyloctanols and Derivatives

Strategies for the Synthesis of 7-Methoxy-3,7-dimethyloctan-2-ol (B1581215) (Osyrol)

7-Methoxy-3,7-dimethyloctan-2-ol (Osyrol) is a synthetic fragrance ingredient prized for its sweet, sandalwood, and floral-woody aroma. chemicalbook.comchemicalbook.com Its synthesis has been accomplished through various routes, most notably from dihydromyrcene (B1198221) and, more recently, from citronellol (B86348).

A well-established industrial method for preparing 7-Methoxy-3,7-dimethyloctan-2-ol begins with dihydromyrcene (3,7-dimethylocta-1,6-diene). chemicalbook.comusfca.edu This process involves a four-step sequence to introduce the desired functional groups. chemicalbook.comchemicalbook.com

The synthesis proceeds as follows:

Hydrochlorination: Dihydromyrcene is treated with hydrogen chloride. This reaction selectively adds HCl across the more substituted double bond, yielding 2-chloro-2,6-dimethyl-7-octene. chemicalbook.comchemicalbook.com

Methoxylation: The resulting chloro-alkene undergoes methoxylation, where the chlorine atom is substituted by a methoxy (B1213986) group. chemicalbook.comchemicalbook.com

Epoxidation: The terminal double bond of the methoxylated intermediate is then subjected to epoxidation to form an epoxide ring. chemicalbook.comchemicalbook.com

Hydrogenation: In the final step, the epoxide is hydrogenated. This reduction is typically carried out in the presence of a Raney nickel catalyst and triethylamine (B128534) to open the epoxide ring and form the secondary alcohol, yielding the target compound, 7-Methoxy-3,7-dimethyloctan-2-ol. chemicalbook.comchemicalbook.com

This multi-step approach has been utilized by different groups to achieve the synthesis of Osyrol. usfca.edu

Table 1: Synthesis of 7-Methoxy-3,7-dimethyloctan-2-ol from Dihydromyrcene

| Step | Reaction | Reactant | Key Reagents | Intermediate/Product |

| 1 | Hydrochlorination | Dihydromyrcene | Hydrogen Chloride (HCl) | 2-chloro-2,6-dimethyl-7-octene |

| 2 | Methoxylation | 2-chloro-2,6-dimethyl-7-octene | Methanol (B129727)/Base | 7-methoxy-3,7-dimethyloct-1-ene |

| 3 | Epoxidation | 7-methoxy-3,7-dimethyloct-1-ene | Peroxy acid | (5-methoxy-1,5-dimethylhexyl)oxirane |

| 4 | Hydrogenation | (5-methoxy-1,5-dimethylhexyl)oxirane | Raney Nickel, Triethylamine | 7-Methoxy-3,7-dimethyloctan-2-ol |

Synthetic Pathways to 7-Methoxy-3,7-dimethyloctanal (B1584254)

7-Methoxy-3,7-dimethyloctanal, also known as methoxycitronellal, is another important fragrance compound. nih.govnist.govgoogle.com Its synthesis can be achieved through the functional group transformation of related alcohol intermediates or by building the carbon skeleton through condensation reactions.

A direct method for preparing 7-Methoxy-3,7-dimethyloctanal involves the oxidation of a corresponding alcohol precursor. The secondary alcohol, 7-Methoxy-3,7-dimethyloctan-2-ol, can be oxidized to the target aldehyde. Common oxidizing agents suitable for this transformation include Jones reagent or pyridinium (B92312) chlorochromate (PCC). Another method utilizes chromium trioxide pyridine (B92270) hydrochloride to oxidize methoxy citronellol, which is formed from the etherification of citronellol. google.com This oxidation step, following distillation, can achieve a yield of 79.1%. google.com A critical challenge in this approach is the potential sensitivity of the methoxy group to harsh acidic or basic conditions, which necessitates carefully controlled reaction environments.

A patented method describes a two-step synthesis of 7-Methoxy-3,7-dimethyloctanal starting from 3,7-dimethyl-6-octenal.

Enamine Formation: The aldehyde group of 3,7-dimethyl-6-octenal is first protected by reacting it with an amine, such as N,N-dimethylaniline, in the presence of a dehydrating agent like 4A molecular sieves. This reaction forms a stable enamine intermediate.

Etherification: The enamine intermediate then undergoes etherification. The reaction with methanol is catalyzed by a strong acid solid composite catalyst, for example, SiO2/ZrO2, to yield 7-Methoxy-3,7-dimethyloctanal.

This method is noted for its scalability and the use of mild reaction conditions.

The Darzens glycidic ester condensation offers a pathway to aldehydes through the formation of an α,β-epoxy ester (glycidic ester). mychemblog.comwikipedia.org The reaction involves condensing a ketone or an aldehyde with an α-halo ester in the presence of a base. wikipedia.orgasianpubs.org The resulting glycidic ester can then be hydrolyzed and decarboxylated to yield a homologous aldehyde, one carbon longer than the initial carbonyl compound. thieme-connect.de

In a relevant synthesis, 6-methoxy-6-methyl-2-heptanone is used as the ketone precursor. asianpubs.org It is reacted with ethyl chloroacetate (B1199739) in the presence of a base like sodium methoxide (B1231860) at low temperatures (-15 to -10 °C). asianpubs.org The resulting glycidic ester is then hydrolyzed with sodium hydroxide (B78521) in methanol and subsequently decarboxylated to produce 6-methoxy-2,6-dimethyl-5-heptenal, an important intermediate for synthesizing other fragrance molecules. asianpubs.org

Table 2: General Mechanism of Darzens Glycidic Ester Condensation

| Step | Description |

| 1 | Deprotonation |

| 2 | Nucleophilic Attack |

| 3 | Epoxide Formation |

| 4 | Hydrolysis & Decarboxylation |

Stereoselective Synthesis and Isomer Control in Methoxy-Dimethyloctanol Systems

The molecular structure of 7-methoxy-3,7-dimethyloctan-1-ol contains a stereocenter at the C3 position, which means it can exist as different stereoisomers. The control of this stereochemistry is a critical aspect of its synthesis, particularly when specific biological or olfactory properties are desired.

For related compounds like 7-methoxy-3,7-dimethyloctan-2-ol (Osyrol®), which possesses two asymmetric carbons, four possible isomers exist. In industrial applications such as perfumery, a mixture of these isomers is often used. scentree.co The synthesis of specific optical isomers of other complex molecules, such as ionone (B8125255) alkaloids, has been achieved, and the absolute configurations were determined using methods like ECD experiments and time-dependent density functional theory (TDDFT) calculations. nih.gov Such techniques could theoretically be applied to resolve the isomers of this compound.

A key strategy in stereoselective synthesis involves the use of chiral catalysts or starting materials. For instance, the synthesis of Osyrol® can start from citronellol, a naturally occurring chiral molecule. usfca.edu The stereochemistry of the final product is influenced by the stereochemistry of the starting material and the reaction mechanisms.

Key Stereocenters in Methoxy-Dimethyloctanol Systems:

| Compound | CAS Number | Key Stereocenter(s) | Number of Possible Stereoisomers |

|---|---|---|---|

| This compound | 41890-92-0 (for the -2-ol analog) | C3 | 2 |

Controlling the formation of specific isomers often involves multi-step synthetic routes. One approach accomplished the synthesis of 3,7-dimethyl-7-methoxyoctane-2-ol from citronellol in a six-step process, where key steps included Wacker oxidation and sodium borohydride (B1222165) reduction. usfca.edu While some steps in this sequence had limited success, the crucial oxidation and reduction steps proceeded with high yields. usfca.edu

Challenges and Optimization in Synthetic Procedures

The synthesis of this compound is accompanied by several challenges that necessitate careful optimization of reaction conditions. These challenges primarily revolve around achieving regioselectivity in reactions like epoxidation and managing the chemical sensitivity of the methoxy group.

Regioselectivity in Epoxidation:

A common precursor for this family of compounds is citronellol, which has a C=C double bond. The epoxidation of this double bond is a critical step. mdpi.com A significant challenge is to control the regioselectivity of this reaction, meaning to ensure the epoxide forms at the desired location.

Research on the selective oxidation of citronellol using titanosilicate catalysts has shown that the epoxidation of the C6=C7 double bond is the preferred pathway. mdpi.com However, the choice of solvent strongly influences the product distribution. For example, in methanol, the epoxidation can be followed by a ring-opening reaction with the solvent, which is not observed in acetonitrile. mdpi.com The use of zeolites as hosts for photosensitizers has also been explored to achieve regioselectivity in the photooxidation of citronellol, leading to specific diols after reduction. frontiersin.orgnih.govnih.gov This method offers a green synthetic route using light and air. frontiersin.orgnih.gov

Influence of Solvent on Citronellol Epoxidation:

| Catalyst System | Solvent | Key Outcome | Selectivity | Reference |

|---|---|---|---|---|

| lam-TS-1 | Methanol | Epoxidation followed by ring-opening | Low epoxide selectivity (32%) | mdpi.com |

| TS-1-Z | Acetonitrile | Main product is citronellol epoxide | High epoxide selectivity (71%) | mdpi.com |

Methoxy Group Sensitivity:

The methoxy group itself can be sensitive under certain reaction conditions. While often used as a protecting group in carbohydrate chemistry, its cleavage requires specific reagents. nih.gov In the context of synthesizing methoxy-dimethyloctanol derivatives, maintaining the integrity of the methoxy group is crucial. The synthesis of a related compound, 7-methoxy-3,7-dimethyloctan-3-ol, involves hydrochlorination of dihydromyrcene, followed by methoxylation and then epoxidation. The conditions for these steps must be chosen carefully to avoid unwanted side reactions involving the methoxy group. For instance, strong acids or certain oxidizing agents could potentially cleave the ether linkage. organic-chemistry.org The use of organolanthanum reagents has been shown to be effective in reactions with substrates sensitive to elimination, which can be a problem with less selective reagents like organolithiums or Grignards. acs.org

Furthermore, the transformation of hydroxyl groups in complex molecules presents a general challenge in synthetic chemistry. nih.gov The presence of both a hydroxyl and a methoxy group in the target molecule requires chemoselective reaction conditions if further functionalization is needed.

Chemical Transformations and Reaction Mechanisms of Methoxy Substituted Octane Derivatives

Oxidative Reactions of Related Aldehydes (e.g., 7-Methoxy-3,7-dimethyloctanal)

The aldehyde functional group in molecules like 7-methoxy-3,7-dimethyloctanal (B1584254) is susceptible to oxidation, yielding the corresponding carboxylic acid, 7-methoxy-3,7-dimethyloctanoic acid. This transformation is a common step in organic synthesis. For instance, the structurally similar monoterpene aldehyde, citronellal (B1669106), can be oxidized to citronellic acid. researchgate.net

Various oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) and chromium trioxide. Modern methods often utilize more environmentally benign and selective catalysts. For example, the oxidation of citronellal to citronellic acid has been successfully achieved using molecular oxygen as the oxidant in the presence of supported gold catalysts. researchgate.netnih.gov This method can yield over 90% of the desired carboxylic acid under optimized conditions, such as a pH of 12 and a temperature of 80°C. nih.gov Mechanistic studies suggest that at lower pH values, undesired side reactions, such as the formation of a diol via an epoxide intermediate, can occur. researchgate.netnih.gov

Another approach involves the use of air at normal temperature in the presence of a catalytic system to oxidize citronellol (B86348) to citronellal, demonstrating the potential for mild oxidation conditions. google.com Furthermore, the oxidative cleavage of C(sp³)–C(sp²) bonds in terpenes using ozonolysis followed by fragmentation can introduce carbonyl groups, showcasing another oxidative pathway for terpene-derived compounds. nih.gov

Table 1: Oxidizing Agents for Aldehyde to Carboxylic Acid Transformation

| Oxidizing Agent/System | Substrate Example | Product | Yield | Reference |

| Potassium Permanganate | 7-Methoxy-3,7-dimethyloctanal | 7-Methoxy-3,7-dimethyloctanoic acid | - | |

| Chromium Trioxide | 7-Methoxy-3,7-dimethyloctanal | 7-Methoxy-3,7-dimethyloctanoic acid | - | |

| Molecular Oxygen/Gold Catalyst | Citronellal | Citronellic Acid | >90% | nih.gov |

| Ruthenium Complex | Citronellol | Citronellal | 77% | google.com |

Reductive Transformations of Functional Groups

The reduction of the aldehyde group in 7-methoxy-3,7-dimethyloctanal leads to the formation of the primary alcohol, 7-methoxy-3,7-dimethyloctan-1-ol. This is a fundamental reaction in organic chemistry, often accomplished with hydride-based reducing agents.

Commonly used reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of the related compound, citronellal, to citronellol is frequently performed using NaBH₄, often in an ethanol (B145695) solvent. researchgate.net Studies have shown that this reduction can be carried out successfully, with the amount of citronellal decreasing and the amount of citronellol increasing over the course of the reaction. researchgate.netresearchgate.net Interestingly, this reduction can also be achieved without a solvent, which is a greener approach. researchgate.netugm.ac.id

A safer alternative to traditional hydride reagents is poly(methylhydro)siloxane (PMHS), which can be activated by a catalytic amount of fluoride (B91410). tandfonline.comgctlc.org This method has been adapted for undergraduate organic chemistry labs, using citronellal as a non-toxic substrate derived from terpene feedstocks. tandfonline.com The proposed mechanism involves the activation of a silicon atom in the PMHS polymer by a fluoride anion, leading to the transfer of a hydride to the carbonyl carbon. tandfonline.com

Table 2: Reducing Agents for Aldehyde to Alcohol Transformation

| Reducing Agent | Substrate Example | Product | Reference |

| Sodium Borohydride (NaBH₄) | 7-Methoxy-3,7-dimethyloctanal | This compound | |

| Lithium Aluminum Hydride (LiAlH₄) | 7-Methoxy-3,7-dimethyloctanal | This compound | |

| Sodium Borohydride (NaBH₄) | Citronellal | Citronellol | researchgate.netresearchgate.net |

| Poly(methylhydro)siloxane (PMHS)/Fluoride | Citronellal | Citronellol | tandfonline.comgctlc.org |

Nucleophilic Substitution Reactions Involving Methoxy (B1213986) Moieties

The methoxy group (–OCH₃) in compounds like this compound can potentially undergo nucleophilic substitution reactions, although this is generally less facile than reactions at the hydroxyl or aldehyde functionalities. The cleavage of ether bonds, such as the one in the methoxy group, is a known transformation in organic chemistry, though it often requires specific and sometimes harsh conditions. acs.org

In the context of terpenoids and related structures, the methoxy group can be sensitive to strong acidic or basic conditions, which can be a limitation in multi-step syntheses. The selective cleavage of methoxy groups is a challenge, but methods have been developed, particularly in carbohydrate chemistry, where methoxy groups are common protecting groups. One such method involves a radical hydrogen abstraction reaction, where a neighboring hydroxyl group generates an alkoxyl radical that reacts with the adjacent methoxy group, transforming it into an acetal (B89532) which can then be hydrolyzed. nih.gov

While specific examples of nucleophilic substitution on this compound are not extensively documented in readily available literature, the general principles of ether cleavage are applicable. These reactions often involve protonation of the ether oxygen followed by attack by a nucleophile, or the use of strong Lewis acids. The steric hindrance around the methoxy group in this particular molecule would also play a significant role in its reactivity.

General Principles of Molecular Interaction Mechanisms (e.g., with Enzymes or Receptors)

The interaction of methoxy-substituted octane (B31449) derivatives with biological targets like enzymes or receptors is governed by their three-dimensional structure and the distribution of electrostatic potential. The presence of both a hydroxyl group and a methoxy group allows for a combination of hydrogen bonding and hydrophobic interactions.

In the context of terpenes and terpenoids, these molecules are known to modulate various cell signaling pathways. acs.org Their mechanism of action can involve inhibiting enzymes or activating nuclear receptors. acs.org The specific interactions of this compound with biological receptors would depend on the precise geometry of the binding site and the ability of the molecule's functional groups to form favorable interactions. The lipophilic alkyl chain would likely contribute to binding within hydrophobic pockets, while the hydroxyl and methoxy groups could form hydrogen bonds or other polar interactions.

Derivatization Strategies for Novel Compounds (e.g., from Methoxyelgenol)

Derivatization is a key strategy for creating novel compounds with potentially enhanced or new properties. Starting from a core structure like this compound or its relatives, various functional groups can be introduced or modified.

For instance, the hydroxyl group of this compound can be a site for esterification or etherification to produce a range of derivatives. Similarly, the aldehyde group of 7-methoxy-3,7-dimethyloctanal can be a starting point for forming imines, oximes, or other nitrogen-containing derivatives. The reaction of alkene-carbon monoxide alternating copolymers with methoxylamine to form methoxime derivatives, which can then undergo further substitution, illustrates a strategy for introducing new functionalities. rsc.org

In a broader context, the synthesis of novel compounds often involves multi-step processes. For example, the synthesis of ibogaine (B1199331) and its analogues can start from simple precursors and involve a series of reactions to build up the complex molecular architecture. wikipedia.org Similarly, novel derivatization agents are continually being developed for the analysis of various compounds, which can also be applied to the synthesis of new molecules. nih.govmdpi.com The synthesis of citrifurans through the cycloaddition of citrinin (B600267) and gregatin A demonstrates a bio-inspired approach to creating complex natural product-like molecules from simpler building blocks. acs.org Starting with a molecule like methoxyelgenol (7-methoxy-3,7-dimethyloctan-2-ol), oxidation could yield a ketone, which could then be a handle for a wide array of subsequent chemical modifications. cymitquimica.com

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete picture of the molecule's connectivity can be assembled.

Proton (¹H) NMR: The ¹H NMR spectrum of 7-Methoxy-3,7-dimethyloctan-1-ol is expected to display distinct signals corresponding to each unique proton environment. Key expected resonances include a multiplet for the two protons on the carbon bearing the primary alcohol (-CH₂OH), a singlet for the three protons of the methoxy (B1213986) group (-OCH₃), and a singlet for the six protons of the gem-dimethyl group at the C7 position. The remaining methylene (B1212753) (-CH₂-) and methine (-CH-) protons along the alkyl chain would appear as complex multiplets. The presence of the hydroxyl proton (-OH) would likely be observed as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

A summary of the expected ¹H and ¹³C NMR signals is presented below.

| Assignment | Expected ¹H NMR Signal | Expected ¹³C NMR Signal |

| CH ₃-C3 | Doublet | Aliphatic region |

| CH ₃O- | Singlet | ~50 ppm |

| (CH ₃)₂-C7 | Singlet | Aliphatic region |

| -CH ₂OH | Multiplet | ~60-65 ppm |

| -OH | Broad Singlet | Variable |

| Alkyl CH ₂ and CH | Multiplets | Aliphatic region |

Note: Specific chemical shifts (δ) are predictive and can vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to differentiate this compound from its isomers (such as 7-methoxy-3,7-dimethyloctan-2-ol), 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. It would be used to trace the connectivity of the alkyl chain, for instance, by showing a correlation between the protons of the -CH₂OH group (C1) and the adjacent methylene protons (C2), and sequentially along the backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each carbon signal by linking it to its attached proton(s), which are typically more easily resolved and assigned. For example, the carbon signal for C1 would show a cross-peak with the multiplet corresponding to the -CH₂OH protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum for this compound would be characterized by several key absorption bands:

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group of an alcohol.

C-H Stretch: Sharp absorption bands in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the aliphatic C-H bonds in the methyl and methylene groups.

C-O Stretch: An absorption band in the 1050-1150 cm⁻¹ region would indicate the presence of the C-O single bonds of both the primary alcohol and the ether (methoxy) functional groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₁H₂₄O₂), the expected monoisotopic mass is 188.17763 Da.

Analysis of the fragmentation pattern provides further structural confirmation. Key fragmentation pathways would likely include the loss of a water molecule ([M-H₂O]⁺) from the parent alcohol, cleavage of the C-C bond adjacent to the oxygen atoms, and the loss of the methoxy group ([M-OCH₃]⁺).

Predicted mass-to-charge ratios for various adducts of the molecule are available from computational models. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 189.18491 |

| [M+Na]⁺ | 211.16685 |

| [M+K]⁺ | 227.14079 |

| [M+NH₄]⁺ | 206.21145 |

| [M-H]⁻ | 187.17035 |

| [M]⁺ | 188.17708 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Chromatographic techniques are essential for separating components of a mixture, thereby assessing the purity of a sample or monitoring the progress of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable method for a volatile compound like this compound. In this technique, the compound is vaporized and passed through a long capillary column (GC), which separates it from any impurities based on boiling point and polarity. The separated components then enter the mass spectrometer (MS), which provides a mass spectrum for each, allowing for their identification. For purity assessment, a GC chromatogram would ideally show a single major peak corresponding to the target compound. The retention time of this peak is a characteristic property under specific GC conditions, and the integrated area of the peak is proportional to the amount of the compound present, allowing for quantification of purity.

Theoretical and Computational Chemistry Applications of 7 Methoxy 3,7 Dimethyloctan 1 Ol

The study of fragrance molecules, such as 7-Methoxy-3,7-dimethyloctan-1-ol, has increasingly moved beyond the laboratory and into the realm of computational chemistry. These theoretical approaches provide profound insights into the structure-odor relationship, molecular interactions, and physicochemical properties that define a molecule's scent profile. By leveraging computational tools, chemists can predict and understand the nuances of odor perception, accelerating the discovery and design of new fragrance ingredients.

Occurrence, Biosynthesis, and Environmental Considerations

Natural Occurrence of Methoxy-Dimethyloctane Derivatives

Contrary to what might be suggested by the structural similarity to common natural terpenoids, 7-Methoxy-3,7-dimethyloctan-1-ol and its close chemical relatives are not reported as naturally occurring substances. Extensive reviews and chemical databases indicate that these compounds are products of chemical synthesis.

Specifically, the isomer 7-methoxy-3,7-dimethyloctan-2-ol (B1581215), known commercially as Osyrol, is not known to have been found in nature. foreverest.netnih.govjustia.comresearchgate.net Similarly, the corresponding aldehyde, 7-methoxy-3,7-dimethyloctanal (B1584254) (also known as Methoxycitronellal), has apparently not been reported to occur in nature. chemicalbook.comsigmaaldrich.com These compounds are valued in the fragrance industry for their unique scent profiles and are produced through controlled chemical processes. chemicalbook.comsolubilityofthings.com

Interactive Data Table: Natural Occurrence of Methoxy-Dimethyloctane Derivatives

| Compound Name | CAS Number | Natural Occurrence Status | Source Citation |

|---|---|---|---|

| This compound | Not Found | Not reported in nature | N/A |

| 7-Methoxy-3,7-dimethyloctan-2-ol (Osyrol) | 41890-92-0 | Not reported in nature | foreverest.netnih.govjustia.comresearchgate.net |

| 7-Methoxy-3,7-dimethyloctanal | 3613-30-7 | Not reported in nature | chemicalbook.comsigmaaldrich.com |

Biosynthetic Pathways and Precursors of Related Compounds

While this compound is a synthetic molecule, its production and that of its isomers are linked to precursors that can be derived from natural sources. The synthesis of the related fragrance ingredient Osyrol (7-methoxy-3,7-dimethyloctan-2-ol) serves as a prime example, starting from dihydromyrcene (B1198221). justia.comresearchgate.net

Dihydromyrcene can be produced via the hydrogenation of myrcene, a monoterpene found in the essential oils of various plants. ontosight.ai A significant industrial route to dihydromyrcene involves using α-pinene and β-pinene as starting materials. foreverest.net These pinenes are major components of turpentine, which is extracted from pine trees, a renewable natural resource. foreverest.net

The multi-step synthesis to create a methoxy-dimethyloctane structure like Osyrol from dihydromyrcene is a chemical process, not a biosynthetic one, but it highlights the use of a nature-derived precursor.

Interactive Data Table: Synthesis of Osyrol (7-methoxy-3,7-dimethyloctan-2-ol)

| Step | Reaction Type | Reactant(s) | Product | Description | Source Citation |

|---|---|---|---|---|---|

| 1 | Hydrochlorination | Dihydromyrcene, Hydrochloric Acid (HCl) | 2-chloro-2,6-dimethyl-7-octene | Dry HCl gas is introduced to dihydromyrcene to add a chlorine atom. | justia.com |

| 2 | Methoxylation | 2-chloro-2,6-dimethyl-7-octene, Methanol (B129727)/Base | 7-methoxy-3,7-dimethyloct-1-ene | The chlorine is replaced with a methoxy (B1213986) (-OCH3) group. | justia.com |

| 3 | Epoxidation | 7-methoxy-3,7-dimethyloct-1-ene, Peracid | (5-methoxy-1,5-dimethylhexyl)oxirane | The remaining double bond is converted into an epoxide ring. | justia.com |

| 4 | Hydrogenation | (5-methoxy-1,5-dimethylhexyl)oxirane, Hydrogen (H2) | 7-methoxy-3,7-dimethyloctan-2-ol (Osyrol) | The epoxide ring is opened and reduced to form the final alcohol. | justia.com |

Environmental Fate and Degradation Pathways of Ether-Containing Alcohols

The environmental persistence and degradation of a synthetic compound like this compound are governed by its chemical structure, which features both an alcohol group and a stable ether linkage.

Biodegradation: The primary route for the removal of many fragrance ingredients from the environment is through biodegradation in wastewater treatment plants and surface waters. researchgate.net Long-chain alcohols are generally known to be biodegradable. nih.gov The presence of the ether bond, however, makes the molecule more resistant to degradation than a simple alkane or alcohol. google.com The C-O bond in an ether is chemically stable and requires specific enzymatic action to be cleaved. google.com

Studies on other ether-containing pollutants show that aerobic biodegradation is often initiated by monooxygenase enzymes. nih.gov These enzymes hydroxylate the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal that spontaneously breaks down, cleaving the ether bond and forming an alcohol and an aldehyde. nih.govnih.gov The resulting fragments can then be further metabolized by microorganisms. nih.gov Anaerobic biodegradation of ether-containing compounds is also possible but often proceeds at a slower rate.

Photodegradation: Fragrance compounds released into the atmosphere or present in the upper layers of water bodies can undergo photodegradation upon exposure to sunlight. ontosight.ainaturalnicheperfume.com This process involves the chemical breakdown of the molecule by light energy, often mediated by reactive oxygen species. ontosight.ai While specific data on this compound is not available, this is a potential environmental degradation pathway.

Environmental Impact: As with many synthetic fragrance components, a primary environmental concern is their release into aquatic systems through wastewater. researchgate.netenvynature.org Incomplete removal during wastewater treatment can lead to their presence in rivers and streams, where they can potentially impact aquatic life. researchgate.netenvynature.org

Future Research Directions and Emerging Trends

Development of More Efficient, Sustainable, and Enantioselective Synthetic Routes

Currently, there are no established synthetic routes specifically for 7-Methoxy-3,7-dimethyloctan-1-ol in the scientific literature. Future research would need to focus on developing these from the ground up. A potential starting point could be the reduction of the corresponding aldehyde, 7-Methoxy-3,7-dimethyloctanal (B1584254). nih.gov Research into enantioselective methods would also be a critical step, as the chirality of such molecules can significantly impact their biological and material properties.

In-depth Mechanistic Studies of Novel Chemical Transformations

Without established reactions involving this compound, this area remains entirely open for exploration. Future studies could investigate its oxidation, esterification, or etherification to understand the reactivity of the primary alcohol in the context of the methoxy (B1213986) group at the 7-position.

Advanced Structure-Activity Relationship (SAR) Elucidation for Targeted Applications in Material Science

Structure-activity relationship (SAR) studies for this compound are non-existent. For its isomer, 7-Methoxy-3,7-dimethyloctan-2-ol (B1581215) (Osyrol), its sandalwood-like scent is its primary application, and SAR studies would likely focus on fragrance perception. chemicalbook.comlookchem.comfragranceconservatory.com For the 1-ol isomer, future research could explore its potential as a plasticizer, solvent, or monomer, and how its structure influences these properties.

Exploration of Novel Biotechnological Applications Beyond Established Uses

There are no established uses for this compound, biotechnological or otherwise. Research into its antimicrobial, antifungal, or insect-repellent properties could be a starting point, drawing parallels from studies on other long-chain alcohols and their derivatives. medchemexpress.com

Computational Design and Predictive Modeling for New Methoxy-Substituted Octane (B31449) Derivatives

Predictive modeling for new derivatives of this compound would be premature. Foundational experimental data on its properties and reactivity would first need to be generated to build and validate any computational models. Such models could then be used to predict the properties of related compounds, guiding future synthesis and testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.